レトロ-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Retro-2 is a small molecule compound known for its protective effects against ribosome-inactivating proteins, such as ricin and Shiga-like toxins . It has been identified as a promising inhibitor of retrograde transport, which is a cellular process that certain toxins exploit to reach their targets within cells .
科学的研究の応用
Retro-2 has several scientific research applications:
作用機序
Target of Action
Retro-2 primarily targets the ASNA1 (TRC40) protein, which is involved in the post-translational ER-targeting and insertion of tail-anchored (TA) proteins . These TA proteins include SNAREs, which are necessary for retrograde transport .
Mode of Action
Retro-2 acts by inhibiting the delivery of newly synthesized TA-proteins to the ER-targeting factor ASNA1 . This inhibition disrupts the transmembrane domain recognition complex (TRC) pathway . An ASNA1 point mutant identified using CRISPR-mediated mutagenesis abolishes both the cytoprotective effect of Retro-2 against ricin and its inhibitory effect on ASNA1-mediated ER-targeting .
Biochemical Pathways
Retro-2 affects the retrograde vesicle transport pathway to the endoplasmic reticulum (ER) . By blocking the delivery of TA-proteins to ASNA1, Retro-2 disrupts the TRC pathway, which mediates the post-translational ER-targeting and insertion of these proteins . This disruption prevents the retrograde trafficking of toxins .
Pharmacokinetics
Retro-2.1, a derivative of Retro-2, has been studied for its pharmacokinetic properties . Following intravenous and intraperitoneal injections in mice, it revealed a short blood circulation time, with an elimination half-life of 5 and 6.7 hours, respectively . Fast cytochrome-P-450-mediated metabolism into a less potent hydroxylated analogue was observed, explaining the poor pharmacokinetic parameters .
Result of Action
The primary result of Retro-2’s action is the protection of cells from toxins such as ricin . By inhibiting the delivery of TA-proteins to ASNA1, Retro-2 prevents the retrograde trafficking of toxins . This action disrupts the TRC pathway, thereby protecting cells from the toxicity of these substances .
Action Environment
The action of Retro-2 can be influenced by environmental factors. For instance, the formulation of Retro-2.1 in a biocompatible and bioresorbable polymer-based thermosensitive hydrogel allowed for sustained release of the drug, with an elimination half-life of 19 hours, and better control of its metabolism . This suggests that the formulation and delivery method can significantly influence the action, efficacy, and stability of Retro-2.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Retro-2 interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It disrupts the transmembrane domain recognition complex (TRC) pathway, which mediates post-translational ER-targeting and insertion of tail-anchored (TA) proteins . Retro-2 blocks the delivery of newly synthesized TA-proteins to the ER-targeting factor ASNA1 (TRC40) .
Cellular Effects
Retro-2 has a profound impact on cellular processes. It prevents ricin toxicity by halting retrograde vesicle transport to the ER . It also inhibits the replication of the human respiratory syncytial virus (hRSV) in cell culture and impairs the ability of hRSV to form syncytia .
Molecular Mechanism
Retro-2 exerts its effects at the molecular level through various mechanisms. It inhibits ASNA1-mediated ER-targeting, thereby preventing the retrograde trafficking of toxins . In the case of hRSV, Retro-2 disrupts the trafficking of the viral de novo synthesized F and G glycoproteins to the plasma membrane, leading to a defect in virion morphogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Retro-2 have been observed to change over time. For instance, Retro-2 formulated in a thermosensitive hydrogel allowed for sustained release of the drug, with an elimination half-life of 19 hours .
Dosage Effects in Animal Models
The effects of Retro-2 vary with different dosages in animal models. For instance, Retro-2.1, a more potent derivative of Retro-2, was administered at a concentration of 2 mg/kg, which was sufficient to achieve a relevant biological effect .
Metabolic Pathways
Retro-2 is involved in several metabolic pathways. It disrupts the TRC pathway, which mediates post-translational ER-targeting and insertion of TA proteins .
Transport and Distribution
Retro-2 is transported and distributed within cells and tissues. It acts by halting retrograde vesicle transport to the ER .
Subcellular Localization
Retro-2 affects the subcellular localization of proteins. For instance, it has been shown to disrupt the biogenesis of TRC pathway clients leading to their enhanced degradation and altered subcellular localization .
準備方法
Retro-2 can be synthesized through a series of chemical reactions. One reported method involves the reaction of 2-amino-N-phenylbenzamide with 4-chlorobenzaldehyde in ethanol at room temperature, using a catalytic amount of p-toluenesulfonic acid . This reaction yields the compound (6)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, which is the active form of Retro-2 . Industrial production methods for Retro-2 are not widely documented, but the synthesis typically involves standard organic chemistry techniques.
化学反応の分析
Retro-2 undergoes various chemical reactions, including:
Oxidation: Retro-2 can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: The compound can be reduced to form different derivatives, which may have varying biological activities.
Substitution: Retro-2 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
類似化合物との比較
Retro-2 is compared with other similar compounds, such as Retro-1 and Retro-2.1 . These compounds share a similar mechanism of action but differ in their chemical structures and biological activities. Retro-2 is unique in its ability to fully protect mice from lethal doses of ricin, highlighting its potential as a therapeutic agent . Other similar compounds include:
Retro-1: Another inhibitor of retrograde transport with a different chemical structure.
Retro-2.1: An optimized version of Retro-2 with improved potency and stability.
特性
IUPAC Name |
2-(5-methylthiophen-2-yl)-3-phenyl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-11-12-17(23-13)18-20-16-10-6-5-9-15(16)19(22)21(18)14-7-3-2-4-8-14/h2-12,18,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAPXDSRULBILC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Retro-2 and what is it used for in research?
A1: Retro-2 (2-(((5-Methyl-2-thienyl)methylene)amino)-N-phenylbenzamide) is a small molecule originally identified through a high-throughput screen for inhibitors of ricin toxin. [] It exhibits potent activity against a variety of agents including toxins, viruses, and parasites by disrupting intracellular trafficking pathways. []
Q2: How does Retro-2 exert its effects on intracellular trafficking?
A2: Retro-2 specifically inhibits retrograde transport, the process by which molecules are trafficked from endosomes to the trans-Golgi network (TGN) and endoplasmic reticulum (ER). [, , ] This pathway is hijacked by various toxins, viruses, and parasites to gain entry to the cell or reach their intracellular targets. [, , , , ]
Q3: What is the primary molecular target of Retro-2?
A3: While the exact mechanism of action is still under investigation, research suggests that Retro-2 acts by inhibiting ASNA1 (TRC40), a key component of the transmembrane domain recognition complex (TRC) pathway. [] The TRC pathway is responsible for the ER targeting and insertion of tail-anchored (TA) proteins, including SNAREs. [] SNARE proteins are essential for membrane fusion events, including those involved in retrograde transport. [, ]
Q4: How does Retro-2’s inhibition of ASNA1 impact retrograde transport?
A4: Retro-2 blocks the delivery of newly synthesized TA proteins, including SNAREs, to the ER by inhibiting ASNA1. [] This disruption of TA protein targeting prevents the formation of functional SNARE complexes, effectively inhibiting retrograde vesicle transport. [, ]
Q5: What are the downstream effects of Retro-2 treatment on cells?
A5: Retro-2 treatment leads to the accumulation of large autophagosomes in the cytoplasm due to impaired microtubule-dependent vacuolar trafficking in autophagy. [] It also disrupts the microtubule network, a key regulator of vacuolar trafficking in autophagy, preventing the formation of autolysosomes. [] Additionally, Retro-2 can induce the interferon signaling pathway in some breast cancer models. []
Q6: How effective is Retro-2 against Shiga toxin?
A6: Retro-2 effectively protects cells from Shiga toxin, both in vitro and in vivo, by preventing the toxin's retrograde transport from endosomes to the Golgi apparatus. [, ] Structure-activity relationship (SAR) studies have led to the development of more potent derivatives like Retro-2.1, which exhibits an EC50 of 54 nM against Shiga toxin. []
Q7: What other agents is Retro-2 effective against?
A7: Beyond Shiga toxin, Retro-2 displays broad-spectrum activity against various agents, including:
- Viruses: Vaccinia virus [], monkeypox virus [], Ebola virus [], Marburg virus [], and JC polyomavirus. []
- Parasites: Leishmania species [, , ]
- Bacteria: Chlamydiales []
- Toxins: Ricin toxin [, , ]
Q8: Have there been any modifications to the Retro-2 structure to improve its efficacy?
A8: Yes, extensive SAR studies have resulted in the development of more potent derivatives of Retro-2. [, ] For instance, cyclization and specific modifications led to Retro-2.1, a compound with a 100-fold improvement in EC50 against Shiga toxin compared to the parent compound. []
Q9: Which enantiomer of Retro-2.1 is responsible for its antitoxin activity?
A9: Research has shown that the (S)-enantiomer of Retro-2.1 exhibits significantly higher potency against Shiga and ricin toxins compared to the (R)-enantiomer. [] (S)-Retro-2.1 demonstrates an EC50 of 23 nM against ricin toxin, which is 500 times more potent than the original Retro-2 molecule. []
Q10: Are there any formulation strategies being explored to improve Retro-2’s efficacy?
A10: Yes, researchers are exploring nanoformulation strategies to improve the bioavailability and therapeutic efficacy of Retro-2 and its derivatives. [] For example, encapsulation of Retro-2 and its analogs in thermoresponsive copolymer nanovectors has shown promise in enhancing the delivery and effectiveness of these compounds against Leishmania infections. []
Q11: Has Retro-2 been tested in clinical trials?
A11: While Retro-2 has shown promising results in preclinical studies, it has not yet progressed to clinical trials. [] Further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in humans.
Q12: What are the limitations of using Retro-2 in a clinical setting?
A12: Although Retro-2 shows promise, several limitations need to be addressed before its clinical application:
- Limited solubility: Retro-2 exhibits poor solubility at various gastrointestinal pH values, which could hinder its oral bioavailability. []
- Susceptibility to acidic environments: Retro-2 is susceptible to degradation in acidic environments, posing a challenge for oral administration. []
- Lack of human safety data: The long-term safety and potential side effects of Retro-2 in humans are currently unknown and require further investigation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。